![molecular formula C16H15Br2N B1280862 3,6-dibromo-9-butyl-9H-carbazole CAS No. 121602-03-7](/img/structure/B1280862.png)
3,6-dibromo-9-butyl-9H-carbazole
Overview
Description
3,6-dibromo-9-butyl-9H-carbazole is a chemical compound with the CAS Number: 121602-03-7 . It has a molecular weight of 381.11 and its linear formula is C16H15Br2N .
Molecular Structure Analysis
The InChI code for 3,6-dibromo-9-butyl-9H-carbazole is 1S/C16H15Br2N/c1-2-3-8-19-15-6-4-11(17)9-13(15)14-10-12(18)5-7-16(14)19/h4-7,9-10H,2-3,8H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
3,6-dibromo-9-butyl-9H-carbazole is a solid substance . It has a molecular weight of 381.11 and its linear formula is C16H15Br2N .Scientific Research Applications
Opto-Electronic Applications
3,6-substituted carbazole-based polymers, such as 3,6-dibromo-9-butyl-9H-carbazole, are widely studied due to their unique optical and electronic properties, high electron-donating ability, and photoconductivity . They are desirable for the fabrication of flexible, lightweight, and potentially inexpensive devices . The structural adaptability of the carbazole with the 3,6-substitution makes it an outstanding candidate for their integration into polymers .
Organic Light-Emitting Diodes (OLEDs)
Carbazole-based polymers have raised substantial interest in both academic and industrial research communities because of their abundant profits such as cost-effectiveness, lightweight, large area, flexibility and better environmental credentials alternative to the conventional inorganic optoelectronic devices . They are used in organic light-emitting diodes (OLEDs) due to their high charge carrier mobility .
Organic Thin Film Transistors
Carbazole-based polymers are also used in organic thin film transistors . The major motive of organic conducting polymers is that the HOMO and LUMO levels can be tuned by introducing various substituents to the core or pendant chain of the polymer .
Organic Photovoltaics (OPVs)
Carbazole-based polymers are used in organic photovoltaics (OPVs) . They are renowned for their high charge carrier mobility, electron-donating property, and photoconductivity .
Rechargeable Batteries
Polycarbazole and its derivatives encompass nitrogen-containing aromatic heterocyclic conducting polymers having excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, which make them potential candidates in the field of nanodevices, rechargeable batteries and electrochemical transistors .
Electrochemical Transistors
Polycarbazole and its derivatives are used in electrochemical transistors . They have excellent electrical, electrochemical properties, good environmental stability, and unique optical properties .
Electroluminescent Materials
The 3,6-Di-tert-butyl component of the carbazole results in an increase in the glass transition temperature (Tg) of the compound. It can be used in combination with another carbazole to form novel electroluminescent materials .
Synthesis of N-(2-hydroxyethyl)-3,6-dibromocarbazole
3,6-Dibromocarbazole has been used in the preparation of N-(2-hydroxyethyl)-3,6-dibromocarbazole .
Safety and Hazards
The safety information for 3,6-dibromo-9-butyl-9H-carbazole includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . This indicates that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and precautions should be taken to avoid these risks.
Mechanism of Action
Target of Action
The primary targets of 3,6-dibromo-9-butyl-9H-carbazole are the Ferredoxin CarAc and the Terminal oxygenase component of carbazole . These targets play a crucial role in the electron transfer process .
Mode of Action
3,6-dibromo-9-butyl-9H-carbazole interacts with its targets by acting as a mediator in the electron transfer from CarAd to CarAa . This interaction results in changes in the electron transfer process, which is essential for various biochemical reactions.
Biochemical Pathways
It is known that the compound plays a role in the electron transfer process, which is a fundamental part of many biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,6-dibromo-9-butyl-9H-carbazole. For instance, halogenated carbazoles, which include 3,6-dibromo-9-butyl-9H-carbazole, have been recognized as emerging environmental contaminants .
properties
IUPAC Name |
3,6-dibromo-9-butylcarbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Br2N/c1-2-3-8-19-15-6-4-11(17)9-13(15)14-10-12(18)5-7-16(14)19/h4-7,9-10H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQDAHGLEKIAOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479186 | |
Record name | 9H-Carbazole, 3,6-dibromo-9-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dibromo-9-butyl-9H-carbazole | |
CAS RN |
121602-03-7 | |
Record name | 9H-Carbazole, 3,6-dibromo-9-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-dibromo-9-butyl-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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